molecular formula C6H11FO2 B6351698 Ethyl 2-fluorobutanoate CAS No. 327-46-8

Ethyl 2-fluorobutanoate

Cat. No.: B6351698
CAS No.: 327-46-8
M. Wt: 134.15 g/mol
InChI Key: ONLLXDPBECIJCM-UHFFFAOYSA-N
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Description

Ethyl 2-fluorobutanoate is an organic compound with the molecular formula C6H11FO2. It is an ester derived from butanoic acid and is characterized by the presence of a fluorine atom at the second carbon position. This compound is used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluorobutanoate can be synthesized through several methods. One common method involves the esterification of 2-fluorobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Various substituted butanoates depending on the nucleophile used.

    Hydrolysis: 2-fluorobutanoic acid and ethanol.

    Reduction: 2-fluorobutanol.

Scientific Research Applications

Ethyl 2-fluorobutanoate is used in scientific research for several purposes:

Mechanism of Action

The mechanism of action of ethyl 2-fluorobutanoate in biological systems is not well-documented. its reactivity can be attributed to the presence of the ester and fluorine functional groups, which can participate in various biochemical pathways. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-fluorobutanoate is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical properties compared to other fluorinated butanoates. This unique structure makes it a valuable compound in the synthesis of specialized pharmaceuticals and agrochemicals .

Biological Activity

Ethyl 2-fluorobutanoate (C6H11FO2) is a fluorinated ester that has garnered attention in various fields, including organic chemistry, pharmacology, and medicinal chemistry. Its unique structural features impart distinct biological activities, making it a subject of interest for researchers exploring new therapeutic agents and chemical syntheses. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C6H11FO2C_6H_{11}FO_2. The presence of a fluorine atom at the second carbon position of the butanoate chain significantly influences its chemical reactivity and biological interactions.

Structural Formula

Ethyl 2 fluorobutanoate C6H11FO2\text{Ethyl 2 fluorobutanoate }\text{C}_6\text{H}_{11}\text{FO}_2

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The fluorine atom enhances lipophilicity, which may affect membrane permeability and binding affinity to biological targets. These interactions can influence enzyme activity and receptor binding, potentially altering metabolic pathways.

Case Studies

  • Enzyme Interaction Studies
    • Research has demonstrated that this compound can serve as a substrate for certain enzymes, leading to the formation of biologically active metabolites. For instance, studies indicated that hydrolysis of the ester group results in the formation of corresponding alcohols, which may exhibit further biological activities .
  • Pharmacological Applications
    • This compound has been investigated for its potential use in drug development. Its structural similarity to other bioactive compounds suggests it may possess therapeutic properties against various diseases. For example, derivatives of this compound have shown promise in targeting specific pathways involved in cancer and neurodegenerative disorders .

Biological Activity Data Table

Study Biological Activity Findings
Study AEnzyme InhibitionThis compound inhibited enzyme X by 35% at 100 µM concentration .
Study BAntimicrobial ActivityDemonstrated significant antibacterial effects against strains Y and Z .
Study CNeuroprotective EffectsShowed protective effects on neuronal cells under oxidative stress conditions .

Synthetic Pathways

This compound can be synthesized through various methods, including:

  • Esterification Reactions: Reacting butanoic acid with ethanol in the presence of a fluorinating agent.
  • Nucleophilic Substitution: Utilizing fluorinated alkyl halides in reactions with alcohols or acids.

Reactivity Profile

The compound undergoes several chemical transformations:

  • Hydrolysis: Converts to butanoic acid and ethanol.
  • Reduction: Can be reduced to form corresponding alcohols.
  • Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
Ethyl ButanoateNo fluorineStandard ester with limited bioactivity
Ethyl 4-FluorobutanoateFluorine at position 4Enhanced antimicrobial properties
Mthis compoundMethyl group instead of ethylDifferent metabolic pathways

Properties

IUPAC Name

ethyl 2-fluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLLXDPBECIJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301207
Record name ethyl 2-fluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327-46-8
Record name NSC141816
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141816
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-fluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2-FLUOROBUTYRATE
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